2,3-Dichloro-5-nitropyridine
Overview
Description
2,3-Dichloro-5-nitropyridine is a compound that is structurally related to various nitropyridines and chloropyridines, which have been extensively studied due to their interesting chemical properties and potential applications. While the provided papers do not directly discuss 2,3-dichloro-5-nitropyridine, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of 2,3-dichloro-5-nitropyridine's characteristics.
Synthesis Analysis
The synthesis of related nitropyridine compounds often involves substitution reactions or the condensation of different precursors. For example, substitution reactions of 5-nitropyridine-2-sulfonic acid have been used to obtain various 2,5-disubstituted pyridines with high yields . Similarly, 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, which show anticancer activity, were prepared from substituted anilines . These methods could potentially be adapted for the synthesis of 2,3-dichloro-5-nitropyridine.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been studied using techniques such as X-ray diffraction and quantum chemical calculations . These studies reveal that hydrogen bonding and steric hindrance play significant roles in the stabilization of the crystal structures. For instance, the crystal structures of various nitropyridine derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds . These findings can provide a basis for understanding the molecular structure of 2,3-dichloro-5-nitropyridine.
Chemical Reactions Analysis
Nitropyridine compounds participate in various chemical reactions, including charge transfer supramolecular assemblies , heterodimerization reactions , and substitution reactions . The reactivity of these compounds is often investigated using molecular electrostatic potential maps and natural bond orbital analysis to predict reactive sites . These studies can inform the potential reactivity of 2,3-dichloro-5-nitropyridine in similar chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives have been characterized using spectroscopic and analytical techniques . Vibrational studies and quantum chemical calculations provide information on the vibrational frequencies and molecular electrostatic potentials . The electronic properties, such as HOMO and LUMO energies, are determined to understand the electronic absorption spectrum and reactivity . These analyses are crucial for predicting the behavior of 2,3-dichloro-5-nitropyridine in various environments and its potential applications in fields such as nonlinear optics and pharmaceuticals.
Scientific Research Applications
Chemical Reactions and Kinetics
2,3-Dichloro-5-nitropyridine is involved in various nucleophilic substitutions and chemical reactions. Research by Hamed (1997) investigates the kinetics of reactions between 2-chloro-5-nitropyridine (a compound structurally similar to 2,3-dichloro-5-nitropyridine) and other chemicals like piperidine and morpholine in different solvents, highlighting its reactivity and potential in chemical synthesis (Hamed, 1997). Another study by Hamed et al. (1997) focuses on the nucleophilic substitutions of 2-chloro-5-nitropyridine with arenethiolates, shedding light on its reactivity and possible applications in creating various pyridine derivatives (Hamed et al., 1997).
Potential in Anticancer Research
A significant application of derivatives of compounds like 2,3-dichloro-5-nitropyridine is in the field of medicinal chemistry, particularly in synthesizing potential anticancer agents. Temple et al. (1983) discuss the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from similar compounds, exploring their effects on cancer cell proliferation and survival in leukemia-bearing mice (Temple et al., 1983).
Synthesis and Structural Analysis
The synthesis of compounds related to 2,3-dichloro-5-nitropyridine is a key area of research, as demonstrated by Jun (2007), who synthesized 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine. This study highlights the methodologies involved in creating structurally complex pyridines and analyzing their properties (Jun, 2007).
Crystal Engineering and Material Science
2,3-Dichloro-5-nitropyridine and its derivatives also have applications in crystal engineering and material science. Fur et al. (1996) discuss the engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine, demonstrating how these pyridine derivatives can be used to design new crystal structures for various applications (Fur et al., 1996).
Electronic Properties and Spectroscopy
The electronic properties of pyridine derivatives are another area of research. Cottrell and Rieger (1967) studied the electron spin resonance spectra of various nitropyridines, including 2-chloro-5-nitropyridine, to understand their electronic structures and reactivity (Cottrell & Rieger, 1967).
Safety And Hazards
2,3-Dichloro-5-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,3-dichloro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDVAVQKGDHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376741 | |
Record name | 2,3-Dichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitropyridine | |
CAS RN |
22353-40-8 | |
Record name | 2,3-Dichloro-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22353-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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